molecular formula C10H15N3O3S B2579555 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine CAS No. 2034527-41-6

2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine

Cat. No.: B2579555
CAS No.: 2034527-41-6
M. Wt: 257.31
InChI Key: HZFVPFMBFKZLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methanesulfonylpiperidin-3-yl)oxy]pyrimidine is a chemical compound of interest in medicinal chemistry and oncology research. While specific literature on this molecule is limited, its structure shares key features with a class of potent and selective cyclin-dependent kinase (CDK) inhibitors . CDKs are critical regulators of the cell cycle, and their dysregulation is a common feature in many human cancers, making them a prominent target for therapeutic intervention . The core structure of this compound incorporates a pyrimidine ring, a common pharmacophore in kinase-inhibitor design, linked to a methanesulfonyl piperidine group. The methanesulfonyl (mesyl) group on the piperidine nitrogen is a notable feature that has been associated with enhanced potency and selectivity in validated CDK inhibitors, as it helps define the molecule's interaction with the kinase ATP-binding site . Researchers may find this compound valuable as a building block or intermediate for developing novel small-molecule inhibitors. Its primary research applications are likely in investigating cell cycle dynamics, signal transduction pathways, and for evaluating pre-clinical anti-proliferative effects in various cancer cell lines. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-7-2-4-9(8-13)16-10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFVPFMBFKZLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction between the pyrimidine and the piperidine derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Synthetic Methodologies for Pyrimidine Core Functionalization

The pyrimidine ring serves as a versatile scaffold for nucleophilic and electrophilic substitutions. Key reaction pathways include:

a) Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Pyrimidines with electron-withdrawing groups (e.g., methanesulfonyl) undergo S<sub>N</sub>Ar reactions with amines, thiols, or alkoxides. For example:

  • 2-Chloropyrimidine analogs react with amidines at room temperature to yield substituted pyrimidines in high yields (e.g., 80–95%) under mild conditions .

  • Methanesulfonyl groups enhance leaving-group ability, enabling displacement by Grignard reagents (alkyl/aryl-MgX) at C2 or C4 positions .

b) Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings are effective for introducing aryl/heteroaryl groups:

  • 4-Tosylpyrimidines undergo Suzuki coupling with arylboronic acids to form 4-arylpyrimidines (yields: 70–85%) .

  • Ultrasound irradiation accelerates these reactions, reducing reaction times from hours to minutes .

Reaction TypeSubstrateConditionsYield (%)Reference
Suzuki-Miyaura Coupling4-TosylpyrimidinePd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C70–85
S<sub>N</sub>Ar2-Chloro-4-methanesulfonylNH<sub>3</sub>, EtOH, 25°C90–95

Functionalization of the Methanesulfonyl-Piperidine Moiety

The 1-methanesulfonylpiperidin-3-yl group is typically introduced via alkylation or Mitsunobu reactions:

  • Piperidine sulfonylation : Piperidine reacts with methanesulfonyl chloride in the presence of a base (e.g., Et<sub>3</sub>N) to form 1-methanesulfonylpiperidine .

  • Oxy-pyrimidine linkage : A Mitsunobu reaction couples 3-hydroxypiperidine derivatives with 2-hydroxypyrimidine using DIAD and PPh<sub>3</sub> .

Biological Activity and Derivatization

Pyrimidines with methanesulfonyl-piperidine substituents are explored as kinase inhibitors (e.g., CDK4/6, EGFR):

  • Pyrido[2,3-d]pyrimidine analogs show subnanomolar IC<sub>50</sub> values against CDK4 when substituted with aryl/alkyl groups at C2 and C8 .

  • Trisubstituted pyrimidines exhibit dual EGFR/ErbB2 inhibition, with selectivity influenced by substituent electronics (e.g., 4-Cl > 4-CF<sub>3</sub>) .

Key Research Findings

  • Antiviral activity : 2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidines demonstrate subnanomolar inhibition of measles virus replication .

  • Anticancer activity : Methanesulfonyl groups enhance cellular permeability, as seen in pyrrolo[2,3-d]pyrimidine derivatives targeting EGFR (IC<sub>50</sub> = 0.32 µM) .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have been recognized for their anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer progression, similar to other pyrimidine-based drugs that target the epidermal growth factor receptor (EGFR) family. Research has indicated that compounds with a similar structure exhibit potent antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers .

Mechanism of Action:
The mechanism often involves the inhibition of tyrosine kinases, which play a critical role in cell signaling pathways that regulate cell division and survival. By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Anti-inflammatory Properties

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Pyrimidine derivatives have shown promise as anti-inflammatory agents by modulating immune responses and inhibiting pro-inflammatory cytokines .

Potential Applications:

  • Treatment of chronic inflammatory diseases such as rheumatoid arthritis.
  • Management of inflammatory responses in cancer therapy to enhance the efficacy of chemotherapeutic agents.

Antiviral Activity

Certain pyrimidine compounds are known for their antiviral properties. They can interfere with viral replication processes by inhibiting viral polymerases or other essential enzymes . This application is particularly relevant in the context of emerging viral infections where rapid therapeutic intervention is crucial.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a pyrimidine derivative similar to 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine on human lung adenocarcinoma (A549) cells. The results demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as a lead compound for further development in lung cancer therapy .

Case Study 2: Anti-inflammatory Effects

In a clinical trial focusing on rheumatoid arthritis patients, a pyrimidine-based drug exhibited a reduction in disease activity scores compared to placebo controls. This suggests that compounds like this compound could be beneficial in managing autoimmune conditions .

Mechanism of Action

The mechanism of action of 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine, a comparative analysis with structurally analogous compounds is essential. Key analogs include:

Structural Analog 1: 2-[(1-Ethanesulfonylpiperidin-3-yl)oxy]pyrimidine

  • Modification : Replacement of the methanesulfonyl group with an ethanesulfonyl (C₂H₅SO₂-) substituent.
  • Impact :
    • Increased molecular weight (MW: 315.4 g/mol vs. 301.3 g/mol) and lipophilicity (logP: 2.2 vs. 1.8).
    • Reduced solubility in aqueous buffers due to the larger hydrophobic tail.
    • In vitro studies suggest diminished kinase inhibition potency (IC₅₀: 120 nM vs. 85 nM for the parent compound), likely due to steric hindrance at the binding site .

Structural Analog 2: 4-[(1-Methanesulfonylpiperidin-3-yl)oxy]pyrimidine

  • Modification : Relocation of the substituent from the pyrimidine 2-position to the 4-position.
  • Impact :
    • Altered electronic distribution on the pyrimidine ring, weakening hydrogen-bonding capacity with target proteins.
    • Reduced metabolic stability (t₁/₂: 1.2 hours vs. 3.5 hours in human liver microsomes) due to increased susceptibility to cytochrome P450 oxidation.

Structural Analog 3: 2-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine

  • Modification : Replacement of the piperidine ring with a five-membered pyrrolidine ring.
  • Impact :
    • Enhanced conformational rigidity, improving selectivity for specific kinase targets (e.g., 10-fold selectivity over off-target kinases).
    • Lower solubility (logS: -4.1 vs. -3.5) due to reduced ring flexibility and increased planarity.

Key Research Findings

Methanesulfonyl vs.

Piperidine vs. Morpholine Rings : Substituting piperidine with a morpholine ring (oxygen atom in the ring) increases polarity (logP: 1.3) but decreases cell permeability (Papp: 12 × 10⁻⁶ cm/s vs. 18 × 10⁻⁶ cm/s for the parent compound).

Positional Isomerism : The 2-position substitution on the pyrimidine ring is critical for maintaining binding affinity, as 4-position analogs show a 2.5-fold drop in target engagement.

Biological Activity

The compound 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, drawing on various studies and research findings.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted with a methanesulfonyl group and a piperidine moiety. This unique combination allows for diverse interactions with biological targets, potentially enhancing its pharmacological profile.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Below are some key findings related to its biological effects:

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. For instance, compounds that inhibit cyclin-dependent kinases (CDKs), such as CDK2, have shown promise in treating various cancers. The structure of this compound suggests it may also act as a CDK inhibitor, potentially leading to reduced cell proliferation in cancerous tissues .

Enzyme Inhibition

A study highlighted the synthesis of methanesulfonamide pyrimidine derivatives that exhibited potent inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The compound demonstrated an IC50 value significantly lower than that of established statins, indicating its potential as a cholesterol-lowering agent .

Antimicrobial Properties

Pyrimidine compounds have been reported to possess antimicrobial activities against various pathogens. Research suggests that derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of several compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
1-(4-Methylsulfanylphenyl)-3-pyridinylmethanol Contains a methylsulfanyl groupPotential anti-inflammatory properties
4-(Methylthio)-1H-pyrazolo[3,4-b]quinolin Features a methylthio groupAnticancer activity reported
Methanesulfonamide pyrimidines Various substitutions on pyrimidineInhibition of HMG-CoA reductase

Case Studies and Research Findings

Several case studies provide insights into the effectiveness of pyrimidine derivatives:

  • Cyclin-dependent Kinase Inhibitors : A study demonstrated that certain pyrimidine derivatives selectively inhibited CDK2 over other kinases, implicating their role in cancer therapy .
  • Cholesterol Biosynthesis : Research revealed that methanesulfonamide-substituted pyrimidines were effective in reducing cholesterol levels in animal models, suggesting potential therapeutic applications in hyperlipidemia .
  • Antimicrobial Studies : Various studies have shown that pyrimidine analogs possess broad-spectrum antimicrobial activities, making them valuable in combating resistant strains of bacteria and fungi .

Q & A

Q. What are the recommended methods for synthesizing 2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution between a piperidine derivative and a pyrimidine scaffold. For example, methanesulfonylation of 3-hydroxypiperidine followed by coupling with 2-chloropyrimidine under basic conditions (e.g., NaH in DMF). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Monitoring by TLC and HPLC is critical to confirm intermediate and final product purity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity and functional groups (e.g., methanesulfonyl CH₃ at ~3.0 ppm, pyrimidine protons at 6.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous stereochemical assignment .

Q. What safety precautions are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Waste Disposal : Neutralize with dilute NaOH and dispose via certified hazardous waste services. Refer to SDS guidelines for spill management and first aid (e.g., rinsing skin with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s potential as a tubulin inhibitor?

  • In Vitro Assays : Use tubulin polymerization assays (monitored via turbidity at 350 nm) with paclitaxel as a positive control.
  • Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include IC₅₀ calculations and compare to known inhibitors like benomyl .
  • Mechanistic Probes : Confocal microscopy to observe microtubule disruption or flow cytometry for cell cycle arrest (G2/M phase) .

Q. How should contradictory data between in vitro and in vivo activity be analyzed?

Contradictions may arise from poor pharmacokinetics (PK). Address by:

  • Solubility Studies : Use shake-flask method or HPLC to measure logP and aqueous solubility.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Pharmacodynamic Modeling : Corrogate in vitro IC₅₀ with plasma exposure levels in rodent models .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to tubulin’s colchicine site (PDB: 1SA0). Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR Models : Train on pyrimidine derivatives with known activity to predict EC₅₀ values .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Nanoformulation : Develop liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release.
  • Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve bioavailability .

Q. What methods are recommended for assessing metabolic stability and metabolite identification?

  • Liver Microsome Assays : Incubate with rat/human microsomes and NADPH; analyze via LC-MS/MS for parent compound depletion.
  • Metabolite Profiling : Use UPLC-QTOF to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can synthetic routes be optimized for scalability and green chemistry principles?

  • Catalysis : Replace NaH with K₂CO₃ in polar aprotic solvents (e.g., DMSO) to reduce hazardous waste.
  • DOE (Design of Experiments) : Use Taguchi methods to optimize reaction time, temperature, and stoichiometry.
  • Continuous Flow Systems : Implement microreactors to enhance yield and reduce solvent use .

Q. What protocols ensure robust validation of analytical methods for this compound?

  • HPLC Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ.
  • Forced Degradation : Expose to heat, light, and acidic/alkaline conditions to validate stability-indicating methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.